![molecular formula C20H22ClN3O3S2 B11216033 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B11216033.png)

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

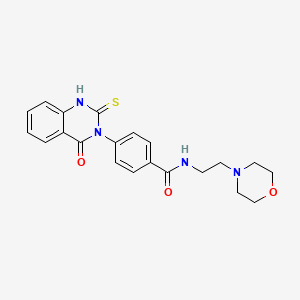

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide is a synthetic organic compound belonging to the class of benzothiadiazine derivatives These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide typically involves the following steps:

Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized by reacting 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions. This reaction forms the 1,2,4-benzothiadiazine ring system.

Introduction of the Butyl Group: The butyl group can be introduced through alkylation of the benzothiadiazine core using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.

Thioether Formation: The thioether linkage is formed by reacting the butyl-substituted benzothiadiazine with a thiol compound, such as thiourea, under basic conditions.

Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-chlorobenzylamine and acetic anhydride to form the desired acetamide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the acetamide moiety, leading to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorbenzyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Untersucht wegen seines Potenzials als antifungales und antibakterielles Mittel aufgrund seiner Fähigkeit, mikrobielle Zellmembranen zu stören.

Medizin: Wird auf seine Antikrebs-Eigenschaften untersucht, insbesondere bei der gezielten Ansprache bestimmter Krebszelllinien.

5. Wirkmechanismus

Der Wirkmechanismus von 2-((4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorbenzyl)acetamid beinhaltet mehrere molekulare Zielstrukturen und Signalwege:

Antifungale und antibakterielle Aktivität: Die Verbindung stört mikrobielle Zellmembranen, was zur Zelllyse und zum Zelltod führt.

Antikrebs-Aktivität: Sie kann spezifische Enzyme oder Signalwege hemmen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind, was zu Apoptose (programmierter Zelltod) führt.

Ähnliche Verbindungen:

- 2-((4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methylbenzyl)acetamid

- 2-((4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorbenzyl)acetamid

Vergleich:

- Einzigartigkeit: Das Vorhandensein der 2-Chlorbenzyl-Einheit in 2-((4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorbenzyl)acetamid verleiht einzigartige chemische Eigenschaften, wie z. B. erhöhte Lipophilie und das Potenzial für spezifische Wechselwirkungen mit biologischen Zielstrukturen.

- Biologische Aktivität: Das Chlorbenzyl-Derivat kann im Vergleich zu seinen Methyl- oder Fluorbenzyl-Gegenstücken unterschiedliche biologische Aktivitäten aufweisen, was möglicherweise zu Variationen in der antifungalen, antibakteriellen und Antikrebs-Wirksamkeit führt.

Dieser ausführliche Artikel bietet einen umfassenden Überblick über 2-((4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorbenzyl)acetamid, einschließlich seiner Synthese, chemischen Reaktionen, Anwendungen, Wirkmechanismus und Vergleich mit ähnlichen Verbindungen.

Wirkmechanismus

The mechanism of action of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide involves several molecular targets and pathways:

Antifungal and Antibacterial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.

Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival, leading to apoptosis (programmed cell death).

Vergleich Mit ähnlichen Verbindungen

- 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methylbenzyl)acetamide

- 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorobenzyl)acetamide

Comparison:

- Uniqueness: The presence of the 2-chlorobenzyl moiety in 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

- Biological Activity: The chlorobenzyl derivative may exhibit different biological activities compared to its methyl or fluorobenzyl counterparts, potentially leading to variations in antifungal, antibacterial, and anticancer efficacy.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel |

C20H22ClN3O3S2 |

|---|---|

Molekulargewicht |

452.0 g/mol |

IUPAC-Name |

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |

InChI |

InChI=1S/C20H22ClN3O3S2/c1-2-3-12-24-17-10-6-7-11-18(17)29(26,27)23-20(24)28-14-19(25)22-13-15-8-4-5-9-16(15)21/h4-11H,2-3,12-14H2,1H3,(H,22,25) |

InChI-Schlüssel |

XUDUCTMODNPHDB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=CC=C3Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215953.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11215964.png)

![N-(2-Benzyl-4-oxo-3(4H)-quinazolinyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B11215970.png)

![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B11215971.png)

![N-(2,2-dimethoxyethyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11215976.png)

![1-(2,4-dimethylphenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11215981.png)

![N-(4-chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11215989.png)

![7-Methoxy-2-(3-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216016.png)

![N-[2-(4-Methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide](/img/structure/B11216027.png)

![N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11216029.png)